7,11,12-Triacetoxycoumestan

Description

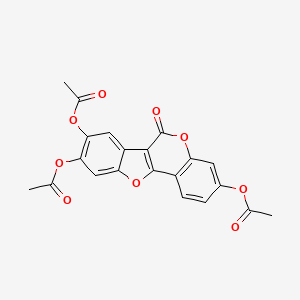

Structure

3D Structure

Properties

IUPAC Name |

(8,9-diacetyloxy-6-oxo-[1]benzofuro[3,2-c]chromen-3-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O9/c1-9(22)26-12-4-5-13-15(6-12)30-21(25)19-14-7-17(27-10(2)23)18(28-11(3)24)8-16(14)29-20(13)19/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZTLRBKHOHDMTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3=C(C4=CC(=C(C=C4O3)OC(=O)C)OC(=O)C)C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101186343 | |

| Record name | 3,8,9-Tris(acetyloxy)-6H-benzofuro[3,2-c][1]benzopyran-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101186343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7,11,12-Triacetoxycoumestan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030560 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2074-56-8 | |

| Record name | 3,8,9-Tris(acetyloxy)-6H-benzofuro[3,2-c][1]benzopyran-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2074-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,8,9-Tris(acetyloxy)-6H-benzofuro[3,2-c][1]benzopyran-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101186343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,11,12-Triacetoxycoumestan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030560 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

255 - 257 °C | |

| Record name | 7,11,12-Triacetoxycoumestan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030560 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Strategies and Chemical Modifications of Coumestan Derivatives

Methodologies for the Construction of the Coumestan (B1194414) Core Scaffold

The construction of the coumestan core can be approached through several convergent strategies, each with its own advantages in terms of efficiency and substituent tolerance.

A common and effective strategy for the synthesis of coumestans involves the construction of the furan (B31954) ring onto a pre-existing coumarin (B35378) scaffold. This approach often begins with appropriately substituted 4-hydroxycoumarins. For instance, the reaction of 4-hydroxycoumarins with various reagents can lead to the formation of the fused benzofuran (B130515) ring system.

One notable method involves the palladium-catalyzed cascade reaction of 4-hydroxycoumarins with in situ generated arynes. This process proceeds through a sequence of C-H bond activation, followed by C-O and C-C bond formations in a single reaction vessel, affording coumestan derivatives in moderate to good yields. nih.govacs.orgfigshare.comresearchgate.netacs.org This methodology is advantageous as it does not necessitate the pre-functionalization of the 4-hydroxycoumarin (B602359) starting material and is tolerant of various functional groups, including halides. acs.org

Alternatively, the coumestan skeleton can be assembled by first constructing the benzofuran moiety, followed by the annulation of the pyranone ring of the coumarin system. This approach allows for a different disconnection of the target molecule and can be advantageous for accessing specific substitution patterns.

Synthetic strategies in this category may involve the condensation of a preformed benzofuran derivative with a suitable three-carbon unit to form the lactone ring. For example, a successful synthesis of a coumestan involved the initial condensation of O-phenylhydroxylamine with 4-chromanone, which, after a sequence of acylation and rearrangement, yielded a tricyclic benzofuran. rsc.org This intermediate can then be further elaborated to form the final coumestan structure.

Flavonoids, a class of naturally occurring polyphenolic compounds, serve as versatile starting materials for the synthesis of coumestans due to their structural similarities. The biosynthetic pathway of coumestrol (B1669458), the precursor to 7,11,12-triacetoxycoumestan, is known to proceed from the isoflavonoid (B1168493) daidzein (B1669772). researchgate.net This natural transformation can be mimicked in the laboratory.

One synthetic approach involves the oxidative rearrangement of flavylium (B80283) salts to produce benzofuran derivatives, which can then be converted into coumestans. This method allows for the preparation of various benzofuran compounds in a single step with good yields. google.com The conversion of isoflavones, such as daidzein, to the corresponding pterocarpan (B192222) and subsequent oxidation provides a direct route to the coumestan scaffold.

| Starting Material Class | Key Transformation | Resulting Scaffold |

| Flavonoids | Oxidative Rearrangement | Benzofuran/Coumestan |

| Isoflavonoids | Pterocarpan Formation and Oxidation | Coumestan |

Transition metal catalysis has emerged as a powerful tool for the efficient construction of complex heterocyclic systems like coumestans. Palladium-catalyzed reactions, in particular, have been extensively developed for this purpose.

A notable example is the palladium(II)-catalyzed cascade reaction that involves the C-H bond activation of 4-hydroxycoumarins and their subsequent annulation with in situ generated arynes. nih.govacs.orgfigshare.comresearchgate.netacs.org This one-pot synthesis proceeds through sequential C-H activation, C-O bond formation, and C-C bond formation to directly yield the coumestan core. acs.org This method offers a streamlined approach to a variety of coumestan derivatives.

Another palladium-catalyzed approach involves the intramolecular annulation of 3-iodo-4-aryloxy coumarins. When these substrates are treated with palladium on carbon (Pd/C) in the presence of a base like sodium acetate (B1210297), they undergo C-H activation to produce coumestans in good to excellent yields. researchgate.net

| Catalyst System | Starting Materials | Key Steps |

| Palladium(II) acetate | 4-Hydroxycoumarins, Arynes | C-H activation, C-O/C-C bond formation |

| Palladium on Carbon (Pd/C) | 3-Iodo-4-aryloxy coumarins | Intramolecular C-H activation |

Oxidative cyclization reactions provide a direct and atom-economical route to the coumestan scaffold. These methods often involve the formation of a key C-O bond to close the furan ring.

A widely used and efficient method is the iron(III) chloride (FeCl3)-mediated intramolecular oxidative annulation of 4-hydroxy-3-phenyl-2H-chromen-2-one derivatives. researchgate.netnih.govacs.org This protocol allows for the convenient synthesis of a variety of coumestan derivatives from readily available starting materials. researchgate.net The reaction is believed to proceed via a direct oxidative aromatic C-O bond formation. researchgate.net This method has been successfully applied to the synthesis of various coumestan analogues. researchgate.net

| Reagent | Substrate | Reaction Type |

| Iron(III) Chloride (FeCl3) | 4-Hydroxy-3-phenylcoumarins | Intramolecular Oxidative Annulation |

The direct functionalization of C-H bonds is a highly desirable strategy in organic synthesis due to its efficiency and reduction of pre-functionalization steps. Intramolecular C-H activation has been successfully applied to the synthesis of coumestans.

An efficient protocol has been developed for the synthesis of various coumestans from the intramolecular annulation of 3-iodo-4-aryloxy coumarins through a palladium-catalyzed C-H activation process. researchgate.net This reaction, utilizing a heterogeneous palladium on carbon catalyst, provides the corresponding coumestans in high yields. This strategy highlights the utility of C-H activation in the final ring-closing step to furnish the tetracyclic coumestan core.

Derivatization and Functionalization Strategies for Coumestan Analogues, Including Acetylated Forms like this compound

The core structure of coumestan, a fused four-ring system, serves as a versatile scaffold for chemical modification. Derivatization and functionalization are key strategies employed to modulate the physicochemical properties and biological activities of coumestan analogues. sci-hub.se These modifications aim to enhance aspects such as solubility, bioavailability, and target specificity. Acetylation, the introduction of an acetyl group, is a common derivatization technique. The compound this compound is a clear example of this strategy, where the hydroxyl groups at the 7, 11, and 12 positions of the coumestan skeleton have been converted to acetate esters. Such modifications can significantly alter the molecule's polarity and how it interacts with biological systems. mdpi.com The acetylation of natural products can serve as a protective mechanism during synthesis or as a means to create prodrugs that improve pharmacokinetic profiles. mdpi.comresearchgate.net

The synthetic versatility of the coumestan framework allows for the introduction of a wide array of functional groups to generate structural diversity. This chemical diversification is crucial for exploring structure-activity relationships (SAR) and optimizing the therapeutic potential of these compounds. Common modifications involve altering the substitution pattern on the aromatic rings.

Strategies often begin with foundational coumestans, such as coumestrol, which possess hydroxyl groups that are amenable to various chemical transformations. These hydroxyl groups can be alkylated, acylated, or glycosylated to yield new derivatives. For instance, the acetylation of hydroxylated coumestans to produce compounds like this compound is a straightforward method to introduce acetyl functional groups. This process can enhance the lipophilicity of the molecule, which may influence its ability to cross cell membranes. mdpi.com Beyond simple acylation, chemists have developed methods for introducing other functionalities, although the literature primarily focuses on modifications of the more common coumestans like coumestrol and wedelolactone. citedrive.com

Table 1: Examples of Functional Group Modifications on Coumestan Scaffolds

| Modification Type | Functional Group Introduced | Potential Effect |

|---|---|---|

| Acetylation | Acetyl (-COCH₃) | Increased lipophilicity, altered bioavailability mdpi.com |

| Methylation | Methyl (-CH₃) | Modified receptor binding and metabolism |

| Glycosylation | Sugar Moieties | Increased water solubility |

To further expand the chemical space of coumestan derivatives, researchers have focused on constructing supplementary cyclic systems onto the core four-ring structure. These modifications result in novel, more complex molecular architectures. Naturally occurring coumestans already exhibit some of this diversity, with classes such as furanocoumestans and dimethylpyranocoumestans being identified from plant sources. nih.gov

Site-specific modification is a sophisticated strategy that involves the precise chemical alteration of a single, desired position on a molecule to enhance its interaction with a specific biological target, such as an enzyme or receptor. frontiersin.org This approach is fundamental in drug design for improving potency and reducing off-target effects. For coumestan derivatives, this means targeting specific positions on the aromatic rings for functionalization.

The structure of this compound exemplifies this principle, where acetylation has occurred at three specific hydroxyl positions. The rationale behind such a modification would be to tailor the molecule for a particular binding pocket where the acetate groups can form favorable interactions or to block metabolic pathways that would otherwise inactivate the compound. By controlling the exact location of functional groups, chemists can fine-tune the electronic and steric properties of the molecule to optimize its biological activity. semanticscholar.org Developing reactions that offer high regioselectivity is a key challenge and an active area of research in the synthesis of complex natural product derivatives. frontiersin.org

Advanced Spectroscopic and Chromatographic Techniques for Characterization of Synthetic Coumestans

The unambiguous characterization of synthetic coumestans, including complex derivatives like this compound, relies on a combination of advanced spectroscopic and chromatographic techniques. These analytical methods are essential for confirming the chemical structure, assessing purity, and quantifying the compound in various matrices. mdpi.com

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H and ¹³C) is the most powerful tool for elucidating the detailed molecular structure of coumestan derivatives. It provides information about the chemical environment of each proton and carbon atom, allowing for the confirmation of the core structure and the precise location of substituents. Coupling constants and 2D NMR techniques (like COSY, HSQC, and HMBC) help establish connectivity within the molecule. fiveable.me

Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compound with high accuracy (HRMS). researchgate.net It also provides information about the molecular formula. Fragmentation patterns observed in the mass spectrum can offer additional structural clues, helping to confirm the identity of the coumestan skeleton and its attached functional groups. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the presence of specific functional groups. For acetylated coumestans like this compound, characteristic carbonyl (C=O) stretching bands of the ester groups would be readily identifiable, distinguishing it from its hydroxylated precursor. fiveable.me

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic conjugation within the coumestan system. The characteristic chromophore of the coumestan core gives rise to distinct absorption maxima, which can be influenced by the nature and position of substituents. fiveable.me

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for the separation, purification, and quantification of coumestan derivatives. mdpi.com When coupled with detectors like a Photodiode Array (PDA) or Mass Spectrometry (LC-MS), it becomes a powerful tool for purity assessment and identification. mdpi.com

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective technique used to monitor the progress of chemical reactions and for preliminary separation and identification of compounds in a mixture. mdpi.com

Gas Chromatography (GC): Often coupled with Mass Spectrometry (GC-MS), this technique can be used for the analysis of volatile or derivatized coumestans. It provides excellent separation and sensitive detection. mdpi.com

Table 2: Analytical Techniques for the Characterization of Coumestans

| Technique | Application | Information Obtained |

|---|---|---|

| ¹H and ¹³C NMR | Structure Elucidation | Connectivity, chemical environment of atoms, stereochemistry |

| Mass Spectrometry (MS) | Molecular Weight Determination | Molecular formula, fragmentation patterns |

| Infrared (IR) Spectroscopy | Functional Group Identification | Presence of key groups (e.g., -OH, C=O) |

| UV-Vis Spectroscopy | Analysis of Conjugated Systems | Electronic transition data, confirmation of chromophore |

| HPLC | Separation and Quantification | Purity assessment, isolation of compounds |

Biological Activities and Molecular Mechanisms of Coumestan Derivatives Excluding Human Clinical Data

Phytoestrogenic Activity and Estrogen Receptor Modulation

The phytoestrogenic effects of coumestans are primarily attributed to their structural similarity to endogenous estrogens, allowing them to interact with estrogen receptors (ERs). The parent compound of 7,11,12-Triacetoxycoumestan, coumestrol (B1669458), is recognized as one of the most potent phytoestrogens. mdpi.com

Coumestrol demonstrates a strong binding affinity for both estrogen receptor subtypes, ERα and ERβ. nih.gov In vitro studies have consistently shown that coumestrol binds to both receptors, often with a higher affinity for ERβ. mdpi.comnih.govtbzmed.ac.ir This preferential binding to ERβ is a characteristic shared by many phytoestrogens. mdpi.com The affinity of coumestrol for ERs is notably higher than that of other common phytoestrogens like isoflavones, though generally weaker than that of 17β-estradiol. mdpi.com The binding affinity of coumestrol to ERα and ERβ has been reported to be similar to that of estradiol (B170435) itself, although its estrogenic activity is significantly less potent.

Table 1: Comparative Binding Affinity of Coumestrol for Estrogen Receptors

| Compound | Receptor | Relative Binding Affinity (Compared to 17β-estradiol) |

| Coumestrol | ERα | High |

| ERβ | Very High (often greater than ERα) | |

| 17β-estradiol | ERα | 100% |

| ERβ | 100% |

This table is illustrative, based on findings that coumestrol is a potent ER agonist with a higher binding affinity for ERβ than for ERα. nih.gov

While the primary mechanism of action for coumestans is through ER modulation, phytoestrogens can also exert biological effects through pathways independent of these receptors. These mechanisms can include the modulation of various enzyme activities and signaling pathways. Phytoestrogens are known to influence cellular processes by acting as antioxidants or by interacting with other receptor types. tbzmed.ac.irnih.gov Furthermore, some studies suggest that coumestrol may be involved in the epigenetic control of gene expression by affecting the methylation of specific genes. nih.gov These ER-independent actions contribute to the broad spectrum of biological activities observed for this class of compounds.

Antiviral Potentials and Viral Enzyme Inhibition

The coumarin (B35378) scaffold, the core structure of coumestans, is present in many compounds exhibiting a wide range of pharmacological activities, including antiviral effects against various viruses.

While direct evidence for this compound is absent, other coumarin derivatives have been investigated as potential inhibitors of viral enzymes crucial for replication. The Hepatitis C Virus (HCV) NS5B protein is an RNA-dependent RNA polymerase (RdRp) that is essential for replicating the viral genome and is a key target for antiviral drug development. Natural compounds are actively being explored as sources of new antiviral molecules against HCV. nih.govnih.gov For example, some coumarin derivatives have been identified that target the NS5B polymerase, thereby inhibiting viral replication.

Inhibitors of the HCV NS5B polymerase can act through different mechanisms. Some bind to the active site where RNA synthesis occurs, while others, known as non-nucleoside inhibitors (NNIs), bind to allosteric sites on the enzyme. These allosteric sites are distinct from the active site, and binding to them can induce conformational changes that inactivate the enzyme. Several allosteric pockets have been identified on the NS5B polymerase, often referred to as "thumb" and "palm" domains. Coumarin derivatives have been found to bind to these allosteric sites, such as thumb pocket-1 (TP-1), leading to the inhibition of the polymerase's activity. The specific binding mode and interaction with these allosteric sites are critical for their inhibitory potential.

Table 2: Potential Antiviral Mechanisms of Coumarin Derivatives

| Compound Class | Target Virus | Viral Target | Mechanism of Action |

| Coumarins | Hepatitis C Virus (HCV) | NS5B Polymerase | Allosteric inhibition by binding to thumb or palm domains, preventing RNA synthesis. |

| Coumestans | General (Inferred) | Viral Polymerases | Potential for allosteric inhibition based on the coumarin scaffold. |

This table summarizes general findings for the coumarin class, as specific data for this compound is unavailable.

Impact on Viral Replication Pathways

Scientific literature available through public searches does not currently provide specific information regarding the impact of this compound on viral replication pathways. While the broader class of coumarin derivatives has been investigated for various pharmacological properties, data detailing the antiviral mechanisms of this specific compound are absent.

Anticancer and Antitumor Properties

As a class of compounds, coumestans are recognized for a wide range of pharmacological effects, including anticancer activities. asm.orgnih.gov However, specific studies detailing the anticancer and antitumor properties of this compound are not available in the reviewed literature. The subsequent sections explore general mechanisms often associated with anticancer compounds, but specific data for this compound is lacking.

Modulation of Cell Proliferation and Apoptosis Induction in Cancer Cell Lines

The modulation of cell proliferation and the induction of apoptosis are key mechanisms for many anticancer agents. Apoptosis, or programmed cell death, can occur through intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. While numerous studies investigate how various chemical compounds affect these processes in cancer cell lines, research specifically elucidating the role of this compound in modulating cell proliferation or inducing apoptosis has not been identified in public data.

Inhibition of Key Signaling Enzymes (e.g., Casein Kinase II, NF-κB pathway)

Casein Kinase II (CK2) is a protein kinase that is often overexpressed in cancer cells, where it plays a role in promoting cell growth, proliferation, and survival. Inhibition of CK2 is considered a viable strategy in cancer therapy. CK2 can influence multiple signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway. The NF-κB pathway is a critical regulator of cellular processes such as inflammation, immunity, cell survival, and differentiation, and its dysregulation is linked to cancer. Some coumestan (B1194414) derivatives are known to regulate the NF-κB pathway. nih.gov However, there is no specific evidence in the available literature to indicate that this compound acts as an inhibitor of Casein Kinase II or directly modulates the NF-κB pathway.

Activities in Estrogen Receptor-Negative Cancer Models

Estrogen receptor (ER)-negative breast cancers, particularly triple-negative breast cancer (TNBC), lack the expression of estrogen receptors, progesterone (B1679170) receptors, and human epidermal growth factor receptor 2 (HER2). This subtype of breast cancer is known for being aggressive and having limited targeted treatment options. While research into novel therapeutic agents for ER-negative cancers is ongoing, there are no available studies that describe the testing or activity of this compound in ER-negative cancer models.

Antimicrobial Activities

The coumestan class of natural compounds is noted for demonstrating a variety of pharmacological actions, including antimicrobial activity. asm.orgnih.gov However, specific research data on the antimicrobial effects of the derivative this compound against specific bacteria or fungi are not present in the surveyed scientific literature.

Antitubercular Effects via Specific Target Inhibition (e.g., Pks13 in M. tuberculosis)

A significant area of research for coumestan derivatives is in the development of new treatments for tuberculosis. nih.gov One promising strategy involves the inhibition of mycolic acid biosynthesis, which is essential for the integrity of the Mycobacterium tuberculosis cell wall. nih.govnih.gov Polyketide synthase 13 (Pks13) is a key enzyme in this pathway, responsible for the final condensation step to produce mycolic acid precursors. asm.orgnih.gov

Coumestans have been identified as a chemical class that can exert antitubercular effects by targeting the thioesterase domain of Pks13. nih.govnih.gov These derivatives have shown activity against both drug-susceptible and drug-resistant strains of M. tuberculosis with low cytotoxicity to healthy cells. asm.orgnih.gov The rigid, tetracyclic structure of coumestans is thought to contribute to their enhanced anti-TB effects compared to more flexible related compounds. nih.gov While this research validates Pks13 as a druggable target and highlights the therapeutic potential of coumestans, the specific efficacy and inhibitory activity of this compound against Pks13 have not been specifically documented in the reviewed studies.

Below is a table summarizing the findings on the antitubercular potential of the coumestan class of compounds.

| Target Enzyme | Organism | Mechanism of Action | Compound Class Activity | Specific Data for this compound |

| Polyketide synthase 13 (Pks13) | Mycobacterium tuberculosis | Inhibition of mycolic acid biosynthesis | Active against drug-susceptible and drug-resistant strains | Not Available |

Efficacy against Drug-Susceptible and Drug-Resistant Pathogen Strains

Information not available.

Anti-inflammatory and Immunomodulatory Effects

Information not available.

Neuroprotective Activities

Information not available.

Antiobesity Effects and Metabolic Regulation

Information not available.

Promotion of Brown Adipose Tissue Expansion and Activation

Information not available.

Influence on Adipocyte Progenitor Differentiation

Information not available.

Other Significant Biological Activities (e.g., Anti-osteoporotic, Organ Protective, Antioxidant, Antihepatotoxic)

Information not available.

Quantitative Assessment of Biological Potency (e.g., IC50 and Ki Values)

One of the key studies in this area evaluated the biological potency of this compound by observing its effect on the uterine weight of immature female mice. This bioassay is a classical method for determining estrogenic activity. While this study provides a foundational understanding of the compound's biological effects, it does not offer the precise IC50 or Ki values that are standard in modern pharmacological assessments. The potency was reported in relative terms compared to a control group. umn.edu

Table 1: Available Data on the Biological Potency of this compound

| Compound Name | Test System | Parameter Measured | Observed Effect | Source |

| This compound | Immature Female Mice | Uterine Weight | Indicated estrogenic activity | umn.edu |

Note: Specific numerical values for potency from this historical study are not presented in a format that is directly convertible to modern metrics like IC50 or Ki.

Methodological Considerations in Biological Evaluation (e.g., In Vitro Enzyme Assays, Cell-Based Assays, In Vivo Animal Models)

The biological evaluation of this compound has historically relied on in vivo animal models to determine its estrogenic properties.

In Vivo Animal Models

The primary model used for assessing the biological activity of this compound has been the immature female mouse. umn.edu In this model, the compound is administered to the animals, and the subsequent change in uterine weight is measured. An increase in uterine weight is a well-established indicator of estrogenic activity, as the uterus is a primary target tissue for estrogen. This in vivo approach provides valuable information about the compound's potential physiological effects in a whole-organism context.

In Vitro Enzyme Assays and Cell-Based Assays

While direct evidence of in vitro enzyme assays or specific cell-based assays for this compound is not detailed in the available literature, the evaluation of estrogenic compounds typically involves a range of modern techniques. These methods are designed to elucidate the mechanism of action and provide more quantitative data.

In Vitro Enzyme Assays: For compounds with potential hormonal activity, enzyme inhibition assays could be relevant. For instance, if a compound is suspected of interfering with hormone metabolism, assays using enzymes like aromatase or steroid sulfatase could be employed. However, no specific data of this nature has been reported for this compound.

Cell-Based Assays: Modern evaluation of estrogenic compounds heavily relies on cell-based assays. These often utilize hormone-responsive cell lines, such as MCF-7 (a human breast cancer cell line), which express estrogen receptors. Reporter gene assays in these cells can quantify the extent to which a compound activates the estrogen receptor and initiates downstream signaling. Other cell-based assays could assess cell proliferation or the expression of estrogen-responsive genes. While these methods are standard for evaluating phytoestrogens, their specific application to this compound has not been documented in the reviewed literature.

Structure Activity Relationship Sar Studies of Coumestan Derivatives

Identification of Critical Structural Motifs for Enhanced Biological Efficacy

SAR studies on coumestan (B1194414) derivatives have successfully identified key structural features essential for their biological activities. The core tetracyclic framework, formed by the fusion of a benzofuran (B130515) ring system with a coumarin (B35378) moiety, is the foundational pharmacophore. nih.govresearchgate.net However, the nature and placement of substituents on this scaffold are what truly dictate the potency and mechanism of action.

One of the most significant findings is the critical role of hydroxyl (-OH) groups. For many biological activities, including antioxidant and enzyme inhibition, the presence and location of hydroxyl groups are paramount. mdpi.com For instance, in studies investigating the inhibition of the Hepatitis C Virus (HCV) NS5B polymerase, a key enzyme for viral replication, a catechol group (two adjacent hydroxyl groups) on the D-ring of the coumestan structure was identified as a critical motif for high potency. researchgate.net Compounds bearing this feature, such as wedelolactone, were found to be the most powerful inhibitors among the tested analogues. researchgate.net This suggests that the dihydroxy arrangement is crucial for the molecular interactions required for potent target engagement, likely through hydrogen bonding within the enzyme's active or allosteric sites.

Influence of Substitution Patterns on Pharmacological Profiles

The substitution pattern on the coumestan skeleton profoundly influences the compound's pharmacological profile. The type, number, and position of substituents dictate physicochemical properties like solubility, lipophilicity, and electronic distribution, which in turn affect target binding and cellular uptake.

SAR analyses comparing various coumestan analogues have demonstrated significant differences in potency based on their substitution patterns. researchgate.net In the context of HCV NS5B inhibition, a study comparing five coumestans with different substitutions on rings A and D revealed that their inhibitory potencies (IC₅₀ values) could differ by more than an order of magnitude. researchgate.net Specifically, derivatives with a catechol group on the D-ring were significantly more potent than those without. researchgate.net

The substitution of hydroxyl groups with methoxy (B1213986) (-OCH₃) groups generally leads to a decrease in certain biological activities, such as antioxidant effects. nih.gov This is because the hydrogen-donating ability of the hydroxyl group is often central to the mechanism of action. However, methylation can also increase metabolic stability and alter target selectivity. Acetylation, as seen in 7,11,12-Triacetoxycoumestan, converts the polar hydroxyl groups into less polar acetate (B1210297) esters. This modification can enhance membrane permeability and change the way the molecule interacts with its biological target. The introduction of electron-withdrawing groups, such as nitro or acetate groups, has been shown in related coumarin structures to positively contribute to antifungal activity. mdpi.com

The following table illustrates the impact of substitution patterns on the inhibitory activity of coumestan derivatives against HCV NS5B RNA-dependent RNA polymerase (RdRp).

| Compound | Substituents | IC₅₀ (μM) researchgate.net |

|---|---|---|

| LQB34 | 1,2-dihydroxy (catechol) on D-ring | 18.5 |

| Wedelolactone | 1,2-dihydroxy (catechol) on D-ring, plus other groups | 36.1 |

| LQB35 | 1-hydroxy, 2-methoxy on D-ring | >200 |

| LQB36 | 1,2-dimethoxy on D-ring | >200 |

| LQB38 | No substitution on D-ring | >200 |

Computational Approaches in SAR: Molecular Docking and Binding Energy Correlations

Computational methods are powerful tools in modern drug discovery that complement experimental SAR studies. oncodesign-services.com Techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are used to predict how coumestan derivatives will interact with their biological targets and to rationalize observed activity trends. nih.govnih.gov

Molecular docking simulates the binding of a ligand (e.g., a coumestan derivative) into the active site of a target protein. nih.gov This provides insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For coumestan derivatives identified as HCV NS5B inhibitors, molecular docking studies have been performed to understand their binding mode. researchgate.net These computational analyses revealed that the compounds bind to an allosteric site of the polymerase, interfering with the formation of the enzyme-RNA complex. researchgate.net

Crucially, these studies have shown a significant correlation between the calculated binding energies from docking simulations and the experimentally determined IC₅₀ values. researchgate.net A lower (more negative) calculated binding energy, which indicates a more stable protein-ligand complex, corresponds to a lower IC₅₀ value (higher inhibitory potency). This correlation validates the docking model and confirms that the computational approach can reliably predict the biological activity of new analogues, making it a valuable tool for virtual screening and lead optimization. researchgate.netoncodesign-services.com

Rational Design Principles for Optimizing Potency, Selectivity, and Biological Target Engagement

A key principle in the rational design of coumestans is the strategic modification of the substitution pattern based on known SAR data. nih.gov For example, knowing that a catechol moiety on the D-ring is critical for potent HCV NS5B inhibition, medicinal chemists can use this as a foundational element in new designs. researchgate.net Further modifications can then be explored on other parts of the coumestan scaffold to fine-tune activity and improve drug-like properties. This process of leveraging SAR to guide the synthesis of new compounds is a cornerstone of modern medicinal chemistry. google.com

Computational tools play a vital role in this design phase. nih.gov By using validated docking models, researchers can design novel coumestan analogues in silico and predict their binding affinity before undertaking their chemical synthesis. This approach allows for the prioritization of compounds that are most likely to succeed, thereby saving significant time and resources. The ultimate aim is to create molecules that fit perfectly into the target's binding site, maximizing potency and selectivity while minimizing potential side effects. nih.gov This iterative cycle of design, synthesis, and testing, guided by SAR and computational analysis, accelerates the journey from an initial hit compound to a viable drug candidate. oncodesign-services.com

Biosynthetic Pathways and Natural Occurrence of Coumestans

Natural Isolation and Distribution of Coumestans

Coumestans, including derivatives like coumestrol (B1669458), are often produced by plants in response to biotic and abiotic stresses, acting as phytoalexins. frontiersin.org For instance, soybean roots have been shown to produce coumestrol derivatives when subjected to such stresses. frontiersin.org

Elucidation of Biosynthetic Pathways

The biosynthesis of coumestans is an extension of the phenylpropanoid pathway, a major route for the synthesis of a wide range of plant secondary metabolites. nih.govnih.govfrontiersin.org This pathway begins with the amino acid phenylalanine. frontiersin.orgfrontiersin.org Through a series of enzymatic reactions, phenylalanine is converted to p-coumaroyl CoA, a key intermediate that serves as a precursor for various classes of compounds, including flavonoids and isoflavonoids. nih.gov

Coumestans are derived from isoflavones, which are themselves products of the phenylpropanoid pathway. The formation of the characteristic coumestan (B1194414) ring structure involves the internal cyclization of a daidzein (B1669772) derivative. frontiersin.org For example, the biosynthesis of coumestrol starts from the isoflavone (B191592) daidzein. nih.gov

Role of Specific Enzymes in Coumestan Biosynthesis

Several key enzymes are involved in the intricate biosynthetic pathway leading to coumestans. The initial steps of the phenylpropanoid pathway are catalyzed by enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate: CoA ligase (4CL). nih.gov

Further down the pathway, specific to isoflavonoid (B1168493) and coumestan biosynthesis, isoflavone synthase plays a crucial role. For the synthesis of coumestrol from daidzein, the enzyme isoflavone 2'-hydroxylase (I2'H) is essential for adding a hydroxyl group to produce 2'-hydroxydaidzein, a key intermediate. nih.gov Subsequent enzymatic steps, which are not all fully elucidated, lead to the formation of the coumestan core structure. The formation of specific derivatives, such as 7,11,12-Triacetoxycoumestan, would involve further enzymatic modifications, likely by acetyltransferases, to add the three acetoxy groups to the coumestan backbone.

Advanced Research Methodologies for Coumestan Investigation

Computational Chemistry and Molecular Modeling for Mechanistic Insights

Computational chemistry and molecular modeling have become indispensable tools in modern phytochemical research, offering profound insights into the mechanistic underpinnings of a compound's biological activity before extensive laboratory work is undertaken. escholarship.org These in silico approaches allow for the prediction of molecular interactions, reaction mechanisms, and pharmacokinetic properties, thereby guiding experimental design and accelerating the discovery process.

Molecular docking is a prominent computational technique used to predict the binding orientation of a ligand (in this case, 7,11,12-Triacetoxycoumestan) to a target protein. mdpi.com This method is instrumental in identifying potential molecular targets and understanding the structure-activity relationships of coumestan (B1194414) derivatives. nih.gov For instance, docking studies on various coumarins have been employed to evaluate their binding affinity to specific enzymes and receptors, such as those involved in cancer progression. nih.govnih.gov By creating a three-dimensional model of the ligand-protein complex, researchers can visualize key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding stability. mdpi.com

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of the ligand-protein complex over time. These simulations can reveal conformational changes in both the ligand and the target protein upon binding, offering a more realistic representation of the interaction than static docking models. This information is critical for assessing the stability of the complex and for refining the understanding of the binding mechanism.

Density Functional Theory (DFT) is another powerful computational method that can be applied to study the electronic structure and reactivity of molecules like this compound. escholarship.org DFT calculations can be used to predict various properties, including the molecule's antioxidant potential by calculating bond dissociation energies and ionization potentials. nih.gov Such computational assessments help in understanding the radical scavenging capabilities of coumestan derivatives. nih.gov

Table 1: Computational Chemistry Techniques in Coumestan Research

| Technique | Application in this compound Research | Potential Insights |

|---|---|---|

| Molecular Docking | Predicting binding modes with target proteins (e.g., kinases, receptors). mdpi.comnih.gov | Identification of potential biological targets, understanding structure-activity relationships. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the compound when bound to a target protein. | Assessment of binding stability, elucidation of conformational changes upon binding. |

| Density Functional Theory (DFT) | Calculating electronic properties to predict reactivity and antioxidant potential. escholarship.orgnih.gov | Understanding of radical scavenging mechanisms, prediction of metabolic pathways. |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. nih.gov | Early assessment of drug-likeness and potential liabilities. |

Advanced Separation and Purification Techniques for Complex Mixtures

The isolation of this compound from its natural source or synthetic reaction mixture is a critical step that requires advanced separation and purification techniques. These methods are designed to handle the complexity of biological matrices and to yield the compound at a high degree of purity, which is essential for accurate biological and spectroscopic characterization.

Modern chromatographic techniques are at the forefront of natural product purification. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are widely used for their high resolution, speed, and sensitivity. researchgate.net These methods utilize columns packed with very small particles to achieve efficient separation of components in a mixture. researchgate.net The choice of stationary phase (e.g., reversed-phase C18) and mobile phase composition is optimized to achieve the best separation of the target coumestan from other related compounds and impurities.

For more complex separations, multidimensional chromatography, which involves the use of two or more different chromatographic columns in series, can be employed. This approach provides a significant increase in peak capacity and resolving power, making it suitable for the isolation of minor components from intricate mixtures.

Other advanced separation techniques that can be applied to the purification of this compound include:

Supercritical Fluid Chromatography (SFC): This technique uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC is advantageous for its speed and the fact that the mobile phase is easily removed, simplifying sample recovery.

Simulated Moving Bed (SMB) Chromatography: A continuous and highly efficient separation process that can be used for large-scale purification. fiveable.me

Membrane Filtration: Techniques such as nanofiltration and reverse osmosis can be used as a preliminary purification step to separate compounds based on their size and polarity.

The selection of the appropriate separation technique or combination of techniques depends on the specific properties of this compound and the nature of the mixture from which it is being isolated. libretexts.org

In Vitro and In Vivo Experimental Design for Pre-clinical Studies

Once this compound has been isolated and purified, its biological activities can be evaluated through a series of well-designed in vitro and in vivo preclinical studies. These studies are essential for determining the compound's potential therapeutic effects and for understanding its mechanism of action at the cellular and organismal levels.

In Vitro Studies:

In vitro experiments are performed using cell cultures to assess the direct effects of the compound on cellular processes. A common initial step is to evaluate the cytotoxicity of this compound across various cell lines, often using assays like the MTT assay to determine cell viability. nih.gov For compounds with potential anticancer activity, further assays can be conducted to investigate their effects on:

Cell Proliferation: Assays such as BrdU incorporation or clonogenic assays can quantify the inhibitory effect of the compound on cell division. nih.gov

Apoptosis: The induction of programmed cell death can be assessed using techniques like Annexin V/propidium iodide staining followed by flow cytometry. nih.gov

Cell Cycle: The effect of the compound on the progression of the cell cycle can be analyzed by flow cytometry of cells stained with a DNA-binding dye.

Cell Migration and Invasion: Assays like the wound-healing assay or the transwell invasion assay can be used to determine the compound's ability to inhibit cancer cell metastasis. nih.gov

In Vivo Studies:

Following promising in vitro results, in vivo studies are conducted in animal models to evaluate the compound's efficacy and to gain insights into its physiological effects. nih.gov The design of these studies is critical and must be carefully considered to yield meaningful and reproducible results. For a compound like this compound, a typical in vivo study for anticancer activity might involve:

Animal Model Selection: The choice of an appropriate animal model, such as immunodeficient mice xenografted with human cancer cells, is crucial.

Experimental Groups: The study would typically include a control group receiving the vehicle, a positive control group receiving a known therapeutic agent, and several experimental groups receiving different doses of this compound.

Outcome Measures: The primary outcome measure would be the inhibition of tumor growth, which is monitored regularly throughout the study. At the end of the study, tumors and major organs may be collected for histological and molecular analysis to further investigate the compound's mechanism of action.

These preclinical studies are vital for establishing the foundational evidence required to support the further development of this compound as a potential therapeutic agent. nih.gov

Application of Omics Technologies (e.g., Spatial Metabolomics) in Coumestan Research

Omics technologies, which encompass genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes that occur in a biological system in response to a particular stimulus. nih.govfrontiersin.org These powerful tools can be applied to coumestan research to gain a comprehensive understanding of the biological effects of this compound.

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. nih.gov By comparing the metabolite profiles of cells or tissues treated with this compound to those of untreated controls, researchers can identify metabolic pathways that are perturbed by the compound. This can provide valuable clues about its mechanism of action.

Spatial metabolomics is a cutting-edge imaging technique that allows for the visualization of the spatial distribution of metabolites within a tissue sample. mdpi.comchromatographyonline.com This technology combines mass spectrometry with imaging to create a molecular map of the tissue, revealing the precise location of different metabolites. mdpi.com In the context of coumestan research, spatial metabolomics could be used to:

Determine the distribution of this compound within a target tissue, such as a tumor, to see if it reaches its intended site of action. nih.gov

Identify changes in the spatial distribution of endogenous metabolites in response to treatment with the compound, which could highlight specific cell types or regions within the tissue that are most affected. nih.gov

Correlate the metabolic profile of different regions of a tumor with treatment response. nih.gov

The integration of spatial metabolomics with other omics technologies, such as transcriptomics and proteomics, can provide a multi-layered understanding of the biological effects of this compound, from changes in gene expression to alterations in protein levels and metabolic pathways. mdpi.com

Table 2: Application of Omics Technologies in the Study of this compound

| Omics Technology | Research Question | Expected Outcome |

|---|---|---|

| Transcriptomics | How does this compound alter gene expression in target cells? | Identification of gene networks and signaling pathways modulated by the compound. |

| Proteomics | What are the protein targets of this compound? | Discovery of direct binding partners and downstream protein expression changes. |

| Metabolomics | Which metabolic pathways are affected by this compound? | Understanding of the compound's impact on cellular metabolism and identification of biomarkers of response. nih.gov |

| Spatial Metabolomics | Where does this compound and its metabolites localize within tissues? mdpi.com | Visualization of drug distribution and its effect on the spatial organization of the tissue metabolome. mdpi.com |

Q & A

Q. What experimental strategies are recommended for synthesizing 7,11,12-Triacetoxycoumestan with high purity?

To synthesize this compound, a multi-step approach is typically employed:

- Core Coumestan Formation : Start with a coumestan backbone via cyclization of hydroxycoumarin derivatives using reagents like phosphorus oxychloride (POCl₃) or sulfuric acid, as described in analogous coumarin synthesis pathways .

- Acetylation : Introduce acetyl groups at positions 7, 11, and 12 using acetic anhydride under reflux conditions. Optimization of reaction time (e.g., 6–8 hours) and stoichiometric ratios (e.g., 3:1 molar excess of acetic anhydride) is critical to avoid over-acetylation .

- Purification : Use crystallization with ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Purity ≥98% can be confirmed via HPLC or elemental analysis .

Q. What analytical techniques are essential for confirming the structural identity of this compound?

Key techniques include:

- Spectroscopy :

- ¹H/¹³C NMR : Identify acetyl proton signals (δ 2.0–2.3 ppm) and aromatic protons from the coumestan core. Compare with literature data for analogous compounds .

- IR Spectroscopy : Confirm ester carbonyl stretches (~1740 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .

- Elemental Analysis : Validate empirical formula (e.g., C₂₁H₁₈O₉) with ≤0.3% deviation from theoretical values .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Q. How should researchers assess the solubility and stability of this compound for in vitro studies?

- Solubility Screening : Test in DMSO (primary solvent) and aqueous buffers (e.g., PBS, pH 7.4) using sonication or heating (≤50°C). Quantify via UV-Vis spectroscopy at λmax ~320 nm (typical for coumestans) .

- Stability Protocols : Store lyophilized samples at -20°C in amber vials to prevent photodegradation. Monitor degradation over 1–6 months using HPLC; >90% stability is acceptable for most bioassays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound derivatives?

- Derivative Synthesis : Replace acetyl groups with other substituents (e.g., methyl, benzoyl) using analogous acylation or alkylation methods .

- Bioactivity Assays :

- Antioxidant Activity : Measure DPPH radical scavenging (IC₅₀) and compare with parent coumestan .

- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HepG2, MCF-7) with dose ranges of 1–100 µM. Include positive controls (e.g., doxorubicin) .

- Data Analysis : Apply nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀ values and ANOVA for statistical significance (p < 0.05) .

Q. What methodologies are suitable for resolving contradictory data in the bioactivity profiles of this compound?

- Purity Verification : Re-analyze batches with conflicting results via HPLC-MS to rule out impurities (>98% purity required) .

- Assay Optimization : Standardize cell culture conditions (e.g., passage number, serum concentration) and use impedance-based sensors (e.g., ECIS) to validate cell viability measurements .

- Mechanistic Studies : Perform transcriptomic profiling (RNA-seq) or proteomics to identify off-target effects that may explain variability .

Q. How can researchers develop a validated HPLC method for quantifying this compound in complex matrices?

- Chromatographic Conditions :

- Column: C18 (5 µm, 250 × 4.6 mm).

- Mobile Phase: Acetonitrile/water (70:30 v/v) with 0.1% formic acid.

- Flow Rate: 1.0 mL/min; detection at 320 nm .

- Validation Parameters :

- Linearity: R² ≥ 0.999 over 0.1–100 µg/mL.

- Precision: %RSD ≤ 2.0 for intra-/inter-day assays.

- Recovery: 95–105% in spiked biological samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.